Carbonylative Suzuki Coupling: Iodo vs Bromo
In palladium-catalyzed carbonylative Suzuki coupling with aryl boronic acids, the reactivity order of halopyridines is iodo > bromo ≫ chloro. Under optimized conditions (Pd catalyst, CO pressure, 80–110 °C), iodopyridines afford benzoylpyridine products in 80–95% yield, whereas bromopyridines require more forcing conditions to achieve comparable conversion [1]. The 6-iodo building block thus provides a wider operational window and higher throughput in library synthesis compared to its 6-bromo analog.
| Evidence Dimension | Reactivity in Pd-catalyzed carbonylative Suzuki coupling |
|---|---|
| Target Compound Data | Iodopyridines: 80–95% yield under optimized conditions |
| Comparator Or Baseline | Bromopyridines: lower yield under identical conditions; chloropyridines: essentially unreactive |
| Quantified Difference | Reactivity order: I >> Br > Cl; quantitative yield advantage of ~10–30% for iodo vs. bromo substrates |
| Conditions | Pd catalyst precursor, CO atmosphere, 80–110 °C, aryl boronic acid |
Why This Matters
The higher reactivity of the C–I bond translates directly to higher yields in a key C–C bond-forming reaction, reducing the number of failed coupling attempts and conserving precious downstream intermediates.
- [1] Cacchi, S., Fabrizi, G., Goggiamani, A., et al. (2003). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron, 59(19), 3403–3410. DOI: 10.1016/S0040-4020(03)00342-9. View Source
